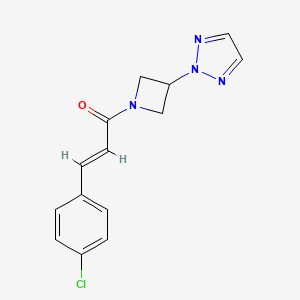

1-(3,5-dimethoxybenzoyl)-N-ethylindoline-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

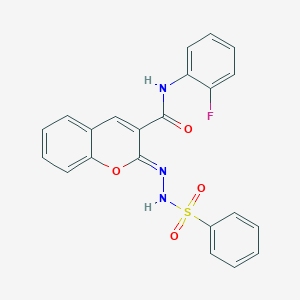

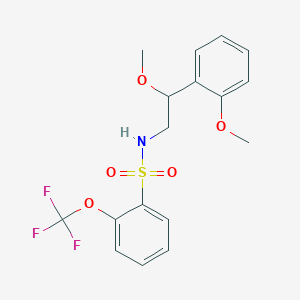

“1-(3,5-dimethoxybenzoyl)-N-ethylindoline-2-carboxamide” is a complex organic compound. It contains an indoline group, which is a nitrogen-containing heterocycle, attached to a benzoyl group with two methoxy (OCH3) substituents at the 3 and 5 positions . The benzoyl group is further attached to an ethylcarboxamide group. This compound could potentially have interesting biological activities, but specific information is not available.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indoline ring, the benzoyl group with its methoxy substituents, and the ethylcarboxamide group . The presence of these functional groups would likely confer specific physical and chemical properties to the compound.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the polar amide group and the nonpolar benzene rings could confer both polar and nonpolar characteristics to the compound. The exact properties, such as melting point, boiling point, solubility, etc., would need to be determined experimentally.

Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

The synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, displaying anti-inflammatory and analgesic activities, illustrates the broader chemical interest in the synthesis and functional exploration of complex organic molecules. These compounds have been identified as potent COX-2 inhibitors, offering insights into new therapeutic agents for inflammation and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antidepressant Potential

Research on 3-ethoxyquinoxalin-2-carboxamides as 5-HT3 receptor antagonists points to the potential of structurally novel compounds in psychiatric medication development. These findings highlight the ongoing exploration of new therapeutic options for depression, where compounds similar to the one might find application (Mahesh, Devadoss, Pandey, & Bhatt, 2011).

Antituberculosis Activity

The synthesis and evaluation of substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides derivatives demonstrate moderate to good antituberculosis activity. This emphasizes the importance of carboxamide derivatives in the search for new antituberculosis agents, suggesting a potential area of application for the compound of interest (Jadhav, Kenny, Nivid, Mandewale, & Yamgar, 2016).

Multicomponent Synthesis Approaches

The one-pot synthesis of new heterocyclic compounds showcases the efficiency and versatility of multicomponent reactions in creating complex molecules. This area of research not only contributes to the diversity of chemical synthesis strategies but also opens up new pathways for the discovery of compounds with significant biological or material properties (Maghsoodlou, Nassiri, Heydari, Hazeri, Habibi‐Khorassani, & Milani, 2010).

Catalytic Approaches to Isoindolinone and Isobenzofuranimine Derivatives

Research on palladium iodide catalyzed oxidative carbonylation of 2-alkynylbenzamides to form isoindolinone and isobenzofuranimine derivatives provides insight into catalytic strategies for constructing nitrogen-containing heterocycles. This methodological advancement offers potential in the development of new compounds with varied applications, from pharmaceuticals to materials science (Mancuso, Ziccarelli, Armentano, Marino, Giofrè, & Gabriele, 2014).

Safety and Hazards

Propriétés

IUPAC Name |

1-(3,5-dimethoxybenzoyl)-N-ethyl-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-4-21-19(23)18-11-13-7-5-6-8-17(13)22(18)20(24)14-9-15(25-2)12-16(10-14)26-3/h5-10,12,18H,4,11H2,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZIKLXFCCWNMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC(=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-dimethoxybenzoyl)-N-ethylindoline-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

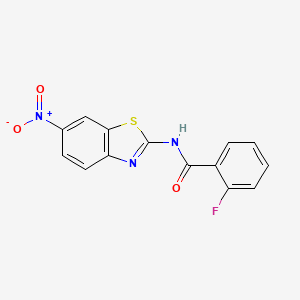

![N-(2,6-difluorophenyl)-2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2420368.png)

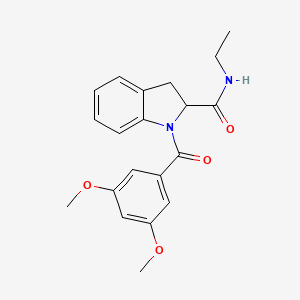

![ethyl 2-[({[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2420370.png)

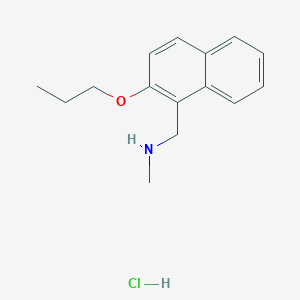

![(1R,5S)-N-(4-fluorobenzyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2420372.png)

![4-{[(E)-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2420377.png)

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide](/img/structure/B2420378.png)